molecular formula C15H15NO6 B5587841 methyl 5-({4-[(E)-(hydroxyimino)methyl]-2-methoxyphenoxy}methyl)furan-2-carboxylate

methyl 5-({4-[(E)-(hydroxyimino)methyl]-2-methoxyphenoxy}methyl)furan-2-carboxylate

Cat. No.: B5587841
M. Wt: 305.28 g/mol
InChI Key: JRQXYLHJFNQJQN-LZYBPNLTSA-N
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Description

Methyl 5-({4-[(E)-(hydroxyimino)methyl]-2-methoxyphenoxy}methyl)furan-2-carboxylate is a complex organic compound that features a furan ring, a carboxylate ester group, and a hydroxyimino functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-({4-[(E)-(hydroxyimino)methyl]-2-methoxyphenoxy}methyl)furan-2-carboxylate typically involves multiple steps. One common approach is to start with the furan ring and introduce the carboxylate ester group through esterification reactions. The hydroxyimino group can be introduced via oximation reactions, where a suitable precursor is treated with hydroxylamine under acidic or basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to increase reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-({4-[(E)-(hydroxyimino)methyl]-2-methoxyphenoxy}methyl)furan-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The hydroxyimino group can be reduced to form amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyimino group can yield nitroso or nitro compounds, while reduction can yield amines.

Scientific Research Applications

Methyl 5-({4-[(E)-(hydroxyimino)methyl]-2-methoxyphenoxy}methyl)furan-2-carboxylate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives may have potential as enzyme inhibitors or signaling molecules.

    Medicine: The compound could be explored for its potential therapeutic properties, such as antimicrobial or anticancer activities.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of methyl 5-({4-[(E)-(hydroxyimino)methyl]-2-methoxyphenoxy}methyl)furan-2-carboxylate depends on its specific application. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme and prevent substrate binding. The hydroxyimino group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s reactivity and interactions with biological targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-({4-[(E)-(hydroxyimino)methyl]-2-methoxyphenoxy}methyl)furan-2-carboxylate is unique due to the presence of the hydroxyimino group, which can participate in various chemical reactions and interactions

Properties

IUPAC Name

methyl 5-[[4-[(E)-hydroxyiminomethyl]-2-methoxyphenoxy]methyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO6/c1-19-14-7-10(8-16-18)3-5-12(14)21-9-11-4-6-13(22-11)15(17)20-2/h3-8,18H,9H2,1-2H3/b16-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRQXYLHJFNQJQN-LZYBPNLTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=NO)OCC2=CC=C(O2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/O)OCC2=CC=C(O2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>45.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24781554
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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